molecular formula C4H7BF3KO B1456854 Potassium (cyclopropoxymethyl)trifluoroborate CAS No. 910251-14-8

Potassium (cyclopropoxymethyl)trifluoroborate

Cat. No.: B1456854
CAS No.: 910251-14-8
M. Wt: 178 g/mol
InChI Key: SONNOKQLMPAMSG-UHFFFAOYSA-N
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Description

Potassium (cyclopropoxymethyl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and utility in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (cyclopropoxymethyl)trifluoroborate typically involves the reaction of cyclopropoxymethylboronic acid with potassium hydrogen fluoride (KHF) in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain consistent reaction conditions. The final product is usually purified through crystallization or other separation techniques to achieve the desired quality .

Mechanism of Action

The mechanism by which potassium (cyclopropoxymethyl)trifluoroborate exerts its effects in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. This sequence of events leads to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium cyclopropyltrifluoroborate
  • Potassium (cyclopropylmethyl)trifluoroborate
  • Potassium (cyclopropylmethoxy)trifluoroborate

Uniqueness

Potassium (cyclopropoxymethyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity patterns compared to other similar compounds. Its stability and ease of handling make it a preferred choice in many synthetic applications, particularly in cross-coupling reactions where it offers high yields and selectivity .

Properties

IUPAC Name

potassium;cyclopropyloxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O.K/c6-5(7,8)3-9-4-1-2-4;/h4H,1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNOKQLMPAMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1CC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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